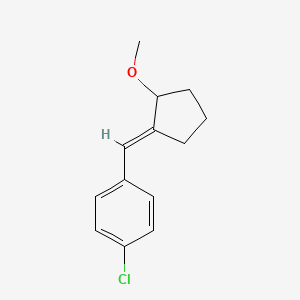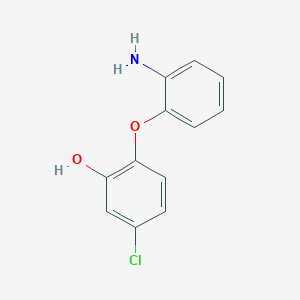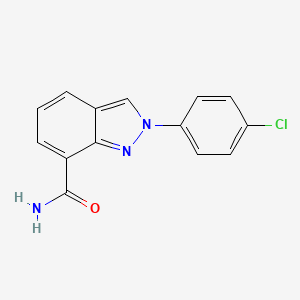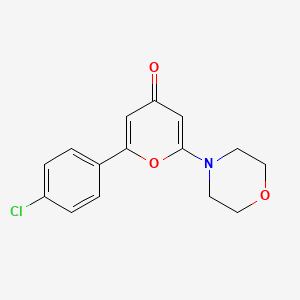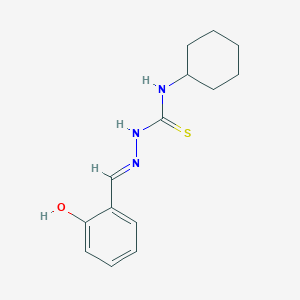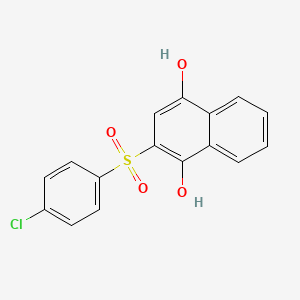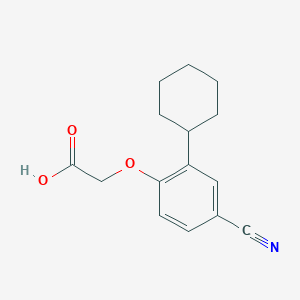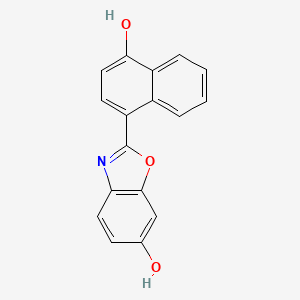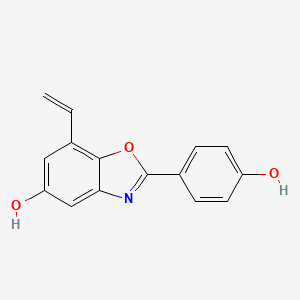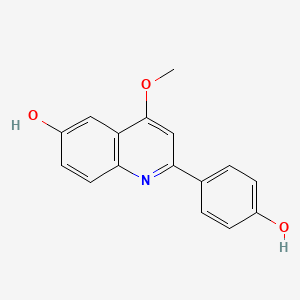
2-(4-Hydroxyphenyl)-4-vinylquinolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ヒドロキシ-フェニル)-4-ビニル-キノリン-6-オールは、キノリンファミリーに属する複雑な有機化合物です。この化合物は、キノリン環にヒドロキシフェニル基とビニル基が結合していることを特徴としています。
準備方法
合成ルートと反応条件
2-(4-ヒドロキシ-フェニル)-4-ビニル-キノリン-6-オールの合成は、一般的に容易に入手可能な前駆体から始まる多段階反応を伴います。一般的な合成ルートの1つは、4-ヒドロキシベンズアルデヒドと適切なアミンを縮合させて中間体シッフ塩基を形成し、続いて制御された条件下で環化およびビニル化反応を行うことです。 反応条件は、多くの場合、高い収率と純度を得るために、触媒、溶媒、特定の温度と圧力の設定を使用します .
工業生産方法
2-(4-ヒドロキシ-フェニル)-4-ビニル-キノリン-6-オールの工業生産は、同様の合成ルートを使用する場合がありますが、規模が大きくなります。このプロセスは、効率性、費用対効果、環境への配慮を考慮して最適化されています。 連続フロー合成やグリーンケミストリーの原則などの技術は、廃棄物を最小限に抑え、環境への影響を軽減するために頻繁に使用されます .
化学反応の分析
反応の種類
2-(4-ヒドロキシ-フェニル)-4-ビニル-キノリン-6-オールは、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキシ基は、キノンを形成するように酸化することができます。
還元: ビニル基は、エチル誘導体を形成するように還元することができます。
置換: 芳香族環は、求電子置換反応を受けることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロゲンなどの求電子剤が含まれます。 反応は、一般的に、特定のpH、温度、溶媒系などの制御された条件下で行われます .
主な生成物
これらの反応から生成される主な生成物には、キノン誘導体、エチル置換キノリン、ハロゲン化キノリンなどがあります。
科学研究への応用
化学: より複雑な分子や材料の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌、抗ウイルス、抗がん特性を持つ生物活性化合物としての可能性について調査されています。
医学: 特に特定の酵素や受容体を標的とするための創薬における潜在的な用途について探求されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
作用機序
2-(4-ヒドロキシ-フェニル)-4-ビニル-キノリン-6-オールの作用機序は、特定の分子標的および経路との相互作用を伴います。ヒドロキシフェニル基は、生体分子と水素結合を形成することができ、キノリン環はDNAにインターカレーションして酵素活性を阻害することができます。 これらの相互作用は、細胞シグナル伝達、遺伝子発現、代謝経路など、さまざまな生物学的プロセスを調節する可能性があります .
類似の化合物との比較
類似の化合物
4-ヒドロキシ-2-キノロン: 医薬品および生物学的活性で知られています。
4-ヒドロキシフェニル酢酸: フェノールとアミンのアシル化に使用されます。
2-(3,4-ジヒドロキシフェニル)-4-(2-(4-ニトロフェニル)ヒドラゾノ)-4: 潜在的な治療用途について調査されています
独自性
2-(4-ヒドロキシ-フェニル)-4-ビニル-キノリン-6-オールは、キノリン環にヒドロキシフェニル基とビニル基が結合しているという組み合わせが特徴です。 このユニークな構造は、異なる化学的および生物学的特性を付与し、研究および産業におけるさまざまな用途に役立つ化合物となっています .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
4-Hydroxyphenylacetic acid: Used in the acylation of phenols and amines.
2-(3,4-Dihydroxyphenyl)-4-(2-(4-nitrophenyl)hydrazono)-4: Investigated for its potential therapeutic applications
Uniqueness
2-(4-Hydroxy-phenyl)-4-vinyl-quinolin-6-ol is unique due to its combination of a hydroxyphenyl group and a vinyl group attached to the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C17H13NO2 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC名 |
4-ethenyl-2-(4-hydroxyphenyl)quinolin-6-ol |
InChI |
InChI=1S/C17H13NO2/c1-2-11-9-17(12-3-5-13(19)6-4-12)18-16-8-7-14(20)10-15(11)16/h2-10,19-20H,1H2 |
InChIキー |
MPGOJACGGLDRIE-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC(=NC2=C1C=C(C=C2)O)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


